molecular formula C13H19NO B501490 N-(sec-butyl)-4-ethylbenzamide

N-(sec-butyl)-4-ethylbenzamide

Cat. No.: B501490
M. Wt: 205.3g/mol
InChI Key: MDCLUNPPPFCRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-ethylbenzamide is a benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol (estimated based on analogs in ).

Synthesis: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sec-butylamine reacts with activated benzoyl derivatives in tetrahydrofuran (THF) with diisopropylethylamine (DIEA) as a base at 75°C for 30 hours .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3g/mol

IUPAC Name

N-butan-2-yl-4-ethylbenzamide

InChI

InChI=1S/C13H19NO/c1-4-10(3)14-13(15)12-8-6-11(5-2)7-9-12/h6-10H,4-5H2,1-3H3,(H,14,15)

InChI Key

MDCLUNPPPFCRFX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC(C)CC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Spectroscopic Data :

  • 13C NMR (CDCl₃) : Key peaks include δ 166.2 (amide carbonyl), 140.5–127.9 (aromatic carbons), and 31.3–11.3 (aliphatic carbons from sec-butyl and ethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ calculated for [M+H]+: 238.1590; observed: 238.1588 .

Enantiomerically pure forms (e.g., (S)-N-(sec-butyl)benzamide) are synthesized from (S)-sec-butylamine, achieving 97% enantiomeric excess (ee) .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring (4-Position)

Variations at the para position influence electronic properties, steric bulk, and bioactivity:

Compound Substituent Molecular Weight (g/mol) Key Properties References
N-(sec-butyl)-4-ethylbenzamide -C₂H₅ 205.30 Moderate lipophilicity; balanced steric profile.
N-(sec-butyl)-4-chlorobenzamide -Cl 225.72 Increased electronegativity; potential enhanced reactivity in SNAr reactions.
N-(sec-butyl)-4-ethoxybenzamide -OCH₂CH₃ 235.32 Electron-donating group; improved solubility in polar solvents.
4-Amino-N-(sec-butyl)benzamide -NH₂ 192.25 Hydrogen-bonding capacity; potential for coordination or biological targeting.
4-Ethyl-N-phenylbenzamide -C₂H₅ 225.29 Reduced steric hindrance (phenyl vs. sec-butyl); higher synthetic yield (97.3%).

Key Observations :

  • Ethoxy groups enhance solubility but may reduce membrane permeability due to increased hydrophilicity .
  • Amino groups introduce hydrogen-bonding sites, critical for interactions in drug design .

Variations in the Amide Substituent

The sec-butyl group distinguishes this compound from analogs with alternative amide substituents:

Compound Amide Substituent Molecular Weight (g/mol) Synthetic Yield Notes References
This compound sec-butyl 205.30 Not reported Steric hindrance may slow reactions.
4-Ethyl-N-phenylbenzamide phenyl 225.29 97.3% Lower steric bulk enables faster kinetics.
N-(6-Chloro-THIQ)-4-ethylbenzamide (4e) tetrahydroisoquinoline 356.86 42% Complex substituent reduces yield.

Synthetic Efficiency: Bulky groups (e.g., tetrahydroisoquinoline in 4e) lower yields due to steric clashes during coupling . In contrast, phenyl-substituted analogs achieve higher yields (e.g., 97.3% for 4-ethyl-N-phenylbenzamide) .

Stereochemical Considerations

Enantiopure synthesis is critical for applications in asymmetric catalysis or pharmaceuticals:

  • (S)-N-(sec-butyl)benzamide (97% ee) is derived from (S)-sec-butylamine, demonstrating the feasibility of chiral resolution in benzamide synthesis .
  • Racemic mixtures (unresolved sec-butyl analogs) may exhibit divergent biological or physical properties.

Spectroscopic and Physical Properties

Comparative NMR data highlights electronic environments:

  • 4-Ethyl vs. 4-Chloro : Chloro-substituted benzamides show downfield shifts in aromatic carbons (δ 128–140 ppm) due to electron-withdrawing effects .
  • sec-butyl vs. phenyl amides : Phenyl substituents lack the aliphatic signals (δ 20–35 ppm) seen in sec-butyl derivatives .

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